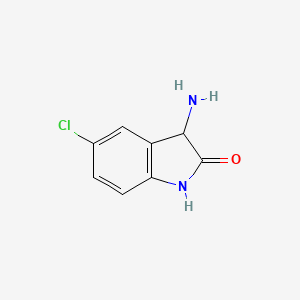

3-Amino-5-chloroindolin-2-one

Vue d'ensemble

Description

3-Amino-5-chloroindolin-2-one is a chemical compound with the molecular formula C8H7ClN2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Applications De Recherche Scientifique

3-Amino-5-chloroindolin-2-one has been explored for its potential in treating various diseases, particularly cancer and inflammation. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Research has demonstrated that derivatives of indolinone compounds, including this compound, exhibit significant anticancer properties. For instance, a study on indole derivatives found that modifications at specific positions can enhance their cytotoxicity against cancer cell lines. The compounds were evaluated against several cancer types, including leukemia and solid tumors, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Table 1: Anticancer Activity of Indolinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | 15.4 | Induces apoptosis via caspase activation |

| This compound | HCT116 (colon carcinoma) | 12.8 | Inhibition of cell cycle progression |

| This compound | MCF7 (breast cancer) | 18.6 | Modulation of signaling pathways |

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Studies indicate that indole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, often involving the condensation of appropriate precursors under controlled conditions. A common synthetic route involves the reaction of chloroindole derivatives with amines, which can be optimized to enhance yield and purity.

Table 2: Synthetic Methods for Indolinone Derivatives

| Method | Conditions | Yield (%) |

|---|---|---|

| Condensation with amine | Reflux in ethanol | 85 |

| Microwave-assisted synthesis | 120°C for 10 minutes | 90 |

| Solvent-free grinding | Room temperature | 75 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of indolinone derivatives. Variations in substituents on the indolinone core significantly affect biological activity.

Key Structural Features

Research indicates that:

- Substituents at the 3-position enhance anticancer activity.

- Chlorine at the 5-position is critical for maintaining potency against specific cancer cell lines.

Table 3: Structure-Activity Relationship Insights

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 3 | Alkyl group | Increased potency |

| 5 | Halogen (Cl, F) | Essential for receptor binding |

Case Studies and Clinical Insights

Several case studies have highlighted the therapeutic potential of indolinone derivatives:

- Case Study: Treatment of Lung Cancer

- Case Study: Anti-inflammatory Effects

Mécanisme D'action

Target of Action

3-Amino-5-chloroindolin-2-one is a type of indolin-3-one, which is a class of compounds that have been found in a variety of natural products and are used in the total synthesis of biologically active alkaloids .

Mode of Action

Indole derivatives, which include indolin-3-ones, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

3-Amino-5-chloroindolin-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with protein tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins. This interaction can lead to the inhibition of kinase activity, thereby affecting downstream signaling pathways . Additionally, this compound has been shown to interact with other biomolecules such as DNA and RNA, potentially influencing gene expression and cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced cell proliferation and angiogenesis . Furthermore, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation . These effects highlight the potential of this compound as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of protein tyrosine kinases, leading to the inhibition of their catalytic activity . This binding is facilitated by the indolin-2-one core, which mimics the structure of ATP and competes for the binding site. Additionally, this compound can interact with DNA and RNA, potentially leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, thereby influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and increased apoptosis . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and reduce angiogenesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound is its biotransformation by cytochrome P450 enzymes in the liver . This process leads to the formation of several metabolites, which can further interact with cellular targets and influence biochemical processes. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of this compound in biological systems.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

The synthesis of 3-Amino-5-chloroindolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its conversion into an allylic alcohol . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research and development needs .

Analyse Des Réactions Chimiques

3-Amino-5-chloroindolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common reagents used in these reactions include aqueous titanium(III) chloride for reductive amination and methanesulfonic acid for Fischer indole synthesis . Major products formed from these reactions include various indole derivatives with potential biological activities .

Comparaison Avec Des Composés Similaires

3-Amino-5-chloroindolin-2-one can be compared with other indole derivatives, such as 5-fluoro-3-phenylindole and indole-3-acetic acid. While these compounds share a common indole nucleus, they differ in their substituents and biological activities . For instance, 5-fluoro-3-phenylindole has shown potent antiviral activity, whereas indole-3-acetic acid is a plant hormone involved in growth regulation . The unique combination of amino and chloro substituents in this compound contributes to its distinct chemical and biological properties .

Activité Biologique

3-Amino-5-chloroindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the indolin-2-one class, characterized by a fused indole structure. The presence of an amino group at position 3 and a chloro group at position 5 enhances its reactivity and biological profile.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Protein Tyrosine Kinases (PTKs) : This compound has been shown to inhibit PTKs, which play critical roles in cell signaling pathways associated with cancer progression and metastasis. By inhibiting these kinases, the compound can effectively disrupt downstream signaling cascades that promote cell proliferation and survival.

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR is another mechanism through which this compound exerts its effects. EGFR is often overexpressed in various cancers, and its inhibition can lead to reduced tumor growth and angiogenesis.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Similar to EGFR, VEGFR inhibition contributes to the anti-angiogenic properties of this compound, making it a potential candidate for cancer therapy.

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity : Studies indicate that this compound induces apoptosis in cancer cell lines, such as A375 melanoma cells. It has been reported to increase early apoptosis markers significantly while reducing cell viability .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although more research is needed to establish specific mechanisms and efficacy against various pathogens.

- Antioxidant Activity : The compound may also possess antioxidant properties, contributing to its overall therapeutic profile by mitigating oxidative stress in cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation | |

| Antimicrobial | Potential activity against various pathogens | |

| Antioxidant | Reduces oxidative stress |

Case Study: Anticancer Efficacy

In a study focusing on A375 melanoma cells, treatment with this compound resulted in:

- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase was observed, indicating effective cell cycle disruption.

- Induction of Apoptosis : The compound was shown to increase early apoptotic markers significantly (P < 0.05), highlighting its potential as an anticancer agent .

Biochemical Pathways

The compound interacts with several key biochemical pathways:

- Metabolic Pathways : It undergoes biotransformation primarily via cytochrome P450 enzymes, influencing its pharmacokinetics and bioavailability.

- Subcellular Localization : The localization within cellular compartments such as the nucleus and mitochondria is critical for its action, allowing it to influence gene expression and metabolic processes directly.

Future Directions

Research into this compound continues to expand, focusing on:

- Structure-Activity Relationship (SAR) Studies : Ongoing investigations aim to optimize the chemical structure for enhanced potency and selectivity against specific targets.

- Combination Therapies : Exploring synergistic effects with existing chemotherapeutics could enhance treatment efficacy for resistant cancer types.

Propriétés

IUPAC Name |

3-amino-5-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-4-1-2-6-5(3-4)7(10)8(12)11-6/h1-3,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQAGSCDABCRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.